![molecular formula C29H21N3O8 B2928532 Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate CAS No. 392242-59-0](/img/structure/B2928532.png)

Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

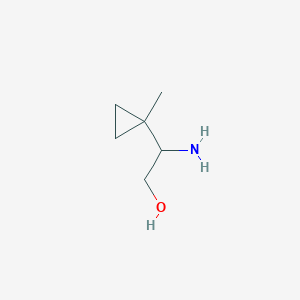

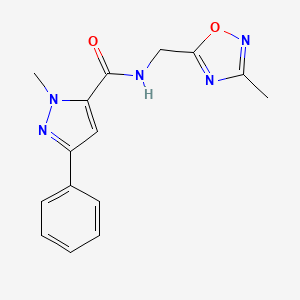

Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate is a chemical compound . It contains a total of 58 bonds, including 39 non-H bonds, 28 multiple bonds, 9 rotatable bonds, 6 double bonds, and 22 aromatic bonds. It also has 1 five-membered ring and 3 six-membered rings .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate is complex, with a total of 58 bonds. It includes 39 non-H bonds, 28 multiple bonds, 9 rotatable bonds, 6 double bonds, and 22 aromatic bonds. The structure also includes 1 five-membered ring and 3 six-membered rings .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a reactant for the synthesis of indolyl ethanones , which are known as indoleamine 2,3-dioxygenase inhibitors . These inhibitors have potential therapeutic applications in treating diseases such as cancer, where they can modulate the immune response by affecting tryptophan metabolism in tumor cells.

Pharmacology

The pharmacological applications of this compound include its use in the development of histamine H3 receptor inverse agonists . These agonists are explored for their potential to treat various central nervous system disorders, including sleep-wake disorders and cognitive impairments.

Biochemistry

In biochemistry, the compound finds application as a precursor for PPAR-γ binding agents . These agents are significant in the treatment and management of osteoporosis, as PPAR-γ plays a crucial role in the differentiation and function of osteoblasts and adipocytes.

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for the synthesis of various indole derivatives , which are prevalent in a wide range of natural products and pharmaceuticals . The versatility of indole chemistry allows for the creation of compounds with diverse biological activities.

Analytical Chemistry

In analytical chemistry, 3,5-dinitrobenzoic acid , a related compound, is used to identify alcohol components in esters through derivatization . This process involves reacting the substance with 3,5-dinitrobenzoic acid to form a derivative that can be more easily identified and quantified.

Drug Discovery

The compound’s role in drug discovery is linked to its use in the preparation of nonpeptide glycoprotein IIB/IIIA inhibitors . These inhibitors are important in the development of antiplatelet drugs, which are essential for preventing thrombosis in cardiovascular diseases.

Corrosion Inhibition

Although not a direct application of the compound , 3,5-dinitrobenzoic acid is an important corrosion inhibitor . It is used to protect metals from corrosion, which is a valuable property in various industrial applications.

Photographic Applications

Again, related to 3,5-dinitrobenzoic acid , this compound is utilized in photography . It is involved in the chemical processes that develop photographic films, highlighting the broad utility of the dinitrobenzoic acid moiety.

Eigenschaften

IUPAC Name |

ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N3O8/c1-3-39-29(34)26-17(2)30(19-9-5-4-6-10-19)27-23-12-8-7-11-22(23)25(16-24(26)27)40-28(33)18-13-20(31(35)36)15-21(14-18)32(37)38/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPVCVEGRYVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)

![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)